molecular formula C13H14N2O3 B1472210 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanamide CAS No. 4403-43-4

5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanamide

Cat. No. B1472210
CAS RN: 4403-43-4
M. Wt: 246.26 g/mol
InChI Key: UEGXDWPVTYVNGJ-UHFFFAOYSA-N
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Description

The compound “5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanamide” is a chemical compound with the molecular formula C13H14N2O3 .


Molecular Structure Analysis

The InChI code for a related compound, “potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide”, is 1S/C15H10BF3NO2.K/c17-16(18,19)11-5-3-4-10(8-11)9-20-14(21)12-6-1-2-7-13(12)15(20)22;/h1-8H,9H2;/q-1;+1 . This can provide some insight into the structure of “5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanamide”.


Physical And Chemical Properties Analysis

The molecular weight of a related compound, “potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide”, is 343.15 . The molecular weight of “5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanamide” is 246.26 .

Scientific Research Applications

Antimicrobial Activity

The compound has been used in the synthesis of antimicrobial agents. Specifically, it has been used in the formation of phthalimide derivatives, which have been found to exhibit antimicrobial activity . The transition metal complexes (i.e. Cu+2,Co+2,Ni+2,Zn+2, Mn+2) of this ligand have been determined and all the metal complexes were monitored for their antimicrobial activity . The results suggest that all the complexes are toxic more or less to fungi .

Fungicidal Activity

In addition to its antimicrobial properties, the compound has also been found to have fungicidal activity . The substitution of phenyl rings does not have more effect on the fungicidal activity of chelates but in each series, the Cu-chelates have much toxicity . This is expected because the copper salts are mostly used as fungicides .

Complexation Studies

The compound has been used in complexation studies. The ligand was prepared by condensation of N-hydroxymethyl phthalimide and salicylic acid . The formation of phthalimide-ligand derivatives and their complexation properties have been studied .

Synthesis of Hydroxymethyl Phthalimide (HMP)

The compound has been used in the synthesis of Hydroxymethyl Phthalimide (HMP). The reaction mixture was kept about 4 hours at room temperature . After completion of the reaction the precipitates were filtered off, washed with acetone and air-dried .

Development of Thalidomide based PROTACs

A functionalized cereblon ligand for development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Building Block for Making Protein Degrader Library

The compound is amenable for linker attachment via reductive amination, and is a basic building block for making a protein degrader library .

Safety and Hazards

The related compound “potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide” has the following hazard statements: H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-(1,3-dioxoisoindol-2-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c14-11(16)7-3-4-8-15-12(17)9-5-1-2-6-10(9)13(15)18/h1-2,5-6H,3-4,7-8H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGXDWPVTYVNGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanamide
Reactant of Route 2
Reactant of Route 2
5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanamide
Reactant of Route 3
Reactant of Route 3
5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanamide
Reactant of Route 4
5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanamide
Reactant of Route 5
5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanamide
Reactant of Route 6
5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanamide

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